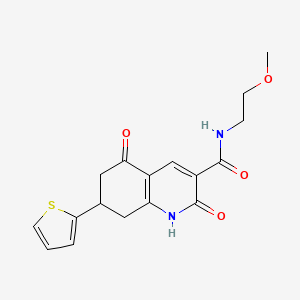

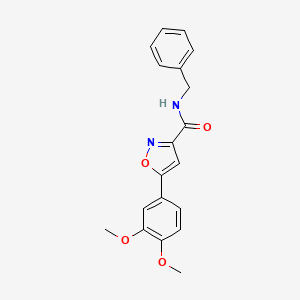

N-(2-methoxyethyl)-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Overview

Description

N-(2-methoxyethyl)-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 346.09872823 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Dimethoxy and Trimethoxy Derivatives Synthesis : A study by Stuart et al. (1987) described the synthesis of dimethoxy[1]benzothieno[2,3-c]quinolines and trimethoxy[1]benzothieno[2,3-c]quinolines, which are structurally similar to the compound . This process involves photocyclization, chlorination, and dechlorination steps to achieve the final compounds (Stuart, Khora, Mckenney, & Castle, 1987).

Quinoline Derivatives with Diuretic Properties : Shishkina et al. (2018) explored polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which has strong diuretic properties and potential as a hypertension remedy. The study highlights the diverse structural organizations in its polymorphic forms, providing insights into the structural complexity of quinoline derivatives (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Cytotoxicity of Quinoline Derivatives : Joyce Hung et al. (2014) synthesized and tested various thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including tetrahydrothieno[2,3-b]quinolones-2-carboxamides, for their antiproliferative activity. This research is relevant to understanding the biological activities of quinoline derivatives (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Chemical Synthesis and Modification Techniques

- Rhodium-Catalyzed Asymmetric Hydrogenation : Imamoto et al. (2012) developed rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. This study provides valuable knowledge about advanced synthesis techniques that might be applicable for modifying quinoline derivatives (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Potential Applications in Medicine and Biology

Antimicrobial Activity of Quinoxaline Derivatives : Abu Mohsen et al. (2014) synthesized quinoxaline derivatives with amide moieties and evaluated their antimicrobial activity. This research indicates the potential application of similar quinoline derivatives in developing antimicrobial agents (Abu Mohsen, Yurttaş, Acar, Özkay, Kaplacikli, Karaca Gençer, & Cantürk, 2014).

In Vivo Antitumor and Pharmacological Study : KiranKumar et al. (2021) conducted an in vivo antitumor, pharmacological, and toxicological study of pyrim-ido[4',5':4,5]thieno(2,3-b)quinoline derivatives. The study's findings on the antitumor activity and pharmacological properties of these quinoline derivatives are relevant for understanding the potential medical applications of N-(2-methoxyethyl)-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide (KiranKumar, RohitKumar, Khandagale, & Advirao, 2021).

Safety and Hazards

As with any chemical compound, safety considerations are crucial. Information on toxicity, environmental impact, and potential hazards should be assessed. For instance, the susceptibility to hydrolysis of phenylboronic pinacol esters is relevant . Rigorous safety evaluations are essential before any practical applications.

Mechanism of Action

Target of Action

The primary target of this compound is Acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an important member of the acetyl-CoA synthetase (ACSS) family, which catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA) . It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .

Mode of Action

This compound acts as a potent, reversible inhibitor of ACSS2 . It exhibits selectivity over ACSF2 and ACSL5 acyl-CoA synthetases . It can inhibit cellular [14C]-acetic acid uptake into lipids and histones , thereby affecting the function of ACSS2.

Biochemical Pathways

The inhibition of ACSS2 affects the metabolism of energy substrates. Nutrients converge through acetyl-CoA into a common metabolic pathway, the tricarboxylic acid cycle and oxidative phosphorylation . ACSS2-mediated regulation of acetylation is related to substance metabolism and tumorigenesis . In mammalian cells, ACSS2 utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation .

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The inhibition of ACSS2 by this compound can lead to changes in substance metabolism and tumorigenesis . Studies in tumors have shown that cancer cells adapt to the growth conditions in the tumor microenvironment (TME) by activating or increasing the expression level of ACSS2 under metabolic stress . Therefore, the inhibition of ACSS2 can potentially affect tumor growth.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment (TME), characterized by metabolic stress, can influence the expression level of ACSS2 . The compound’s action, efficacy, and stability may therefore vary depending on the specific conditions of the TME.

Biochemical Analysis

Biochemical Properties

N-(2-methoxyethyl)-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is known to interact with various enzymes, proteins, and other biomolecules . It is one of the most potent inhibitors of Acetyl-CoA synthetase 2 (ACSS2), an enzyme that plays a crucial role in material energy metabolism . The nature of these interactions involves the inhibition of cellular [14C]-acetic acid uptake into lipids and histones .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it has been observed that they adapt to the growth conditions in the tumor microenvironment by activating or increasing the expression level of ACSS2 under metabolic stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits ACSS2 activity both in vitro and in vivo . This inhibition leads to changes in gene expression and impacts the binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known to inhibit in vivo tumor growth in breast cancers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolism of energy substrates. It plays a role in the tricarboxylic acid cycle and oxidative phosphorylation . It interacts with ACSS2, an enzyme that catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA) .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2,5-dioxo-7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-5-4-18-16(21)12-9-11-13(19-17(12)22)7-10(8-14(11)20)15-3-2-6-24-15/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUXBJDTYQTYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CS3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4521143.png)

![N-cycloheptyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4521145.png)

![2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B4521153.png)

![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4521184.png)

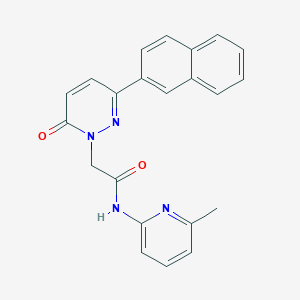

![1-(2-methoxyethyl)-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4521188.png)

![4-({4-[3-(methylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4521208.png)

![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4521231.png)

![N-cycloheptyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4521243.png)

![N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4521259.png)